molecular formula C9H12N2 B13030506 (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine

Cat. No.: B13030506
M. Wt: 148.20 g/mol
InChI Key: IHOIHBJHEMAUBS-MRVPVSSYSA-N
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Description

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group and an allylamine side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine.

    Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allylamine side chain. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allylamine side chain to a saturated amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Saturated amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methylpyridyl)ethylamine: Similar structure but with an ethylamine side chain.

    (1R)-1-(2-Pyridyl)prop-2-enylamine: Similar structure but without the methyl group on the pyridine ring.

Uniqueness

(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is unique due to the presence of both the methyl group on the pyridine ring and the allylamine side chain, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m1/s1

InChI Key

IHOIHBJHEMAUBS-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(N=CC=C1)[C@@H](C=C)N

Canonical SMILES

CC1=C(N=CC=C1)C(C=C)N

Origin of Product

United States

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